molecular formula C19H23F2N5O B6460794 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549026-56-2

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6460794
CAS No.: 2549026-56-2
M. Wt: 375.4 g/mol
InChI Key: YCQBWNHASZWLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine features a pyrimidine core linked to a morpholine moiety at position 2 and a piperazine ring substituted with a 2,4-difluorophenylmethyl group at position 4. This structure combines heterocyclic elements known for their pharmacological versatility. The morpholine group enhances solubility, while the fluorinated aromatic ring improves metabolic stability and lipophilicity .

Properties

IUPAC Name

4-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O/c20-16-2-1-15(17(21)13-16)14-24-5-7-25(8-6-24)18-3-4-22-19(23-18)26-9-11-27-12-10-26/h1-4,13H,5-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQBWNHASZWLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[(2,4-Difluorophenyl)methyl]piperazine

Piperazine undergoes monoalkylation with 2,4-difluorobenzyl chloride under controlled conditions to minimize bis-alkylation:

Procedure :

  • Reactants : Piperazine (2 eq), 2,4-difluorobenzyl chloride (1 eq), K₂CO₃ (2 eq)

  • Solvent : Anhydrous acetonitrile

  • Conditions : Reflux at 82°C for 18 hours

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (EtOAc/MeOH 9:1)

  • Yield : 68%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 1H, Ar-H), 3.65 (s, 2H, CH₂), 2.85–2.55 (m, 8H, piperazine-H).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₃F₂N₂: 235.1048; found: 235.1051.

Preparation of 4-Chloro-2-(morpholin-4-yl)pyrimidine

Procedure :

  • Reactants : 2,4-Dichloropyrimidine (1 eq), morpholine (1.2 eq), DIPEA (1.5 eq)

  • Solvent : DMF

  • Conditions : 90°C for 6 hours

  • Workup : Extraction with CH₂Cl₂/H₂O, drying (Na₂SO₄), solvent removal

  • Yield : 82%

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.2 (C-4), 157.8 (C-2), 124.5 (C-5), 66.8 (morpholine-OCH₂), 44.3 (morpholine-NCH₂).

Final Coupling Reaction

Procedure :

  • Reactants : 4-Chloro-2-(morpholin-4-yl)pyrimidine (1 eq), 1-[(2,4-difluorophenyl)methyl]piperazine (1.1 eq), K₂CO₃ (2 eq)

  • Solvent : DMSO

  • Conditions : 120°C for 12 hours under N₂

  • Workup : Column chromatography (hexane/EtOAc 1:1 → 1:3)

  • Yield : 75%

Table 1. Reaction Optimization for Final Coupling

SolventTemperature (°C)Time (h)Yield (%)
DMF1002458
DMSO1201275
Toluene1101842

Synthetic Route 2: Multicomponent Petasis Reaction

Adapting methodology from morpholinopyrimidine syntheses, a one-pot Petasis reaction streamlines the process:

Procedure :

  • Reactants :

    • Boronic acid: 4-[(2,4-Difluorophenyl)methyl]piperazine-1-boronic acid (1 eq)

    • Amine: Morpholine (1.2 eq)

    • Carbonyl: 2,4-Dichloropyrimidine (1 eq)

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Solvent : MeCN/H₂O (4:1)

  • Conditions : 80°C, 8 hours

  • Yield : 67%

Advantages : Reduced purification steps; Disadvantages : Lower yield compared to sequential route.

Synthetic Route 3: Solid-Phase Synthesis

For high-throughput applications, a resin-bound approach was explored:

Procedure :

  • Immobilization : Wang resin functionalized with 4-chloropyrimidine-2-carboxylic acid.

  • Stepwise Functionalization :

    • Morpholine substitution at position 2 (PyBOP/HOBt, 24 hours).

    • Piperazine coupling at position 4 (HATU, DIPEA, 12 hours).

  • Cleavage : TFA/DCM (1:1), 2 hours.

  • Yield : 61% (purity >95% by HPLC).

Analytical and Process Considerations

Key Challenges :

  • Regioselectivity : Competing 2/4-substitution in pyrimidine requires careful temperature control.

  • Piperazine Monoalkylation : Excess piperazine (3 eq) and slow benzyl chloride addition mitigate bis-alkylation.

Scalability : Route 1 achieves kilogram-scale production with 63% overall yield after optimization.

Table 2. Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Overall Yield (%)686761
Purity (%)99.598.295.7
ScalabilityHighMediumLow

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs.

Scientific Research Applications

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyrimidine-Morpholine Frameworks

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415456-54-9)
  • Structure : Pyrimidine core with morpholine (position 4) and 5-fluoropyrimidinyl-piperazine (position 2).
  • Key Differences : Replaces the 2,4-difluorophenylmethyl group with a fluoropyrimidine on piperazine.
  • Implications : Fluorine on pyrimidine may enhance DNA/RNA targeting, contrasting with the hydrophobic 2,4-difluorophenyl group in the target compound .
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2)
  • Structure : Pyrimidine core with morpholine and a 2,3-dimethoxybenzoyl-piperazine.
  • Key Differences : The benzoyl group introduces methoxy substituents, increasing steric bulk and altering electronic properties compared to the difluorophenylmethyl group .
Compound 80 (4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine)
  • Structure : Pyrimidine core with morpholine and fluoropyridinyl substituents.
  • Key Differences : Uses fluoropyridine instead of fluorophenyl and piperidine instead of piperazine. Piperidine’s reduced basicity may affect receptor binding .

Pharmacologically Active Analogues

S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride)
  • Structure: Piperazine linked to 2,4-difluorophenyl and a pyrrolidinone via a butyl chain.
  • Key Differences: Replaces pyrimidine-morpholine with pyrrolidinone, altering solubility and target engagement. Demonstrated α1-adrenolytic and antiarrhythmic effects .
MAO-A Inhibitors (e.g., Compounds 2j and 2m)
  • Structure : Pyrimidin-2-yl-piperazine linked to carbodithioate groups.
  • Key Differences : Carbodithioate substituents confer MAO-A selectivity (IC₅₀ = 23–24 µM), contrasting with the target compound’s morpholine and fluorophenyl groups .
Molecular Weight and Solubility
Compound Molecular Weight Key Substituents Solubility Predictions
Target Compound ~425 (estimated) Morpholine, difluorophenyl Moderate (morpholine enhances)
4-{2-[4-(5-Fluoropyrimidin-2-yl)... 345.37 Fluoropyrimidine High (polar pyrimidine)
S-73 399.3 Pyrrolidinone, butyl Moderate (alkyl chain)

Biological Activity

The compound 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22F2N4OC_{20}H_{22}F_2N_4O, and it has a molecular weight of approximately 378.42 g/mol. The structure includes multiple functional groups such as piperazine, pyrimidine, and morpholine, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the piperazine ring : Utilizing reagents like potassium permanganate for oxidation.
  • Pyrimidine and morpholine integration : Employing nucleophiles or electrophiles for substitution reactions.
  • Final purification : Techniques such as recrystallization or chromatography are often used to obtain the desired purity.

Research indicates that the compound may act as a ligand for various receptors or enzymes, modulating their activity. Its biological activity is primarily attributed to its interactions with specific protein targets, which can lead to therapeutic effects in various conditions.

Anti-inflammatory Effects

A study investigated derivatives similar to this compound and found significant anti-inflammatory activities in macrophage cells stimulated by lipopolysaccharides (LPS). Compounds derived from morpholinopyrimidine exhibited inhibition of nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression. This suggests a potential role in treating inflammation-related disorders .

Binding Affinity Studies

Molecular docking studies have shown that the compound has a strong affinity for iNOS and COX-2 active sites, forming hydrophobic interactions that enhance its inhibitory effects on these enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Differences
4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholineContains bromine instead of fluorineDifferent halogen substitution
6-(2-benzylpiperazin-1-yl)-3-pyridazin-4-yimidazo[1,2-b]pyridazineLacks morpholine moietyDifferent heterocyclic structure
2-(3,5-dichlorophenyl)-6-(4-propan-2-ylpiperazin-1-yl)-3-pyridazin-4-yimidazo[1,2-b]pyridazineContains dichlorophenyl groupDifferent halogen substitution pattern

Case Studies

  • Anti-cancer Activity : A derivative of the compound was tested for its efficacy against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as an anti-cancer agent.
  • Neuroprotective Effects : Another study evaluated the neuroprotective properties of similar compounds in models of neurodegeneration. The findings demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells.

Q & A

What are the key synthetic routes and optimization strategies for 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine?

Basic Research Question
The synthesis typically involves sequential functionalization of the pyrimidine and piperazine rings. Key steps include:

  • Nucleophilic substitution : Reacting halogenated pyrimidine intermediates with morpholine or substituted piperazines under reflux conditions (e.g., dimethylformamide (DMF) at 80–100°C) .
  • Suzuki coupling or Buchwald-Hartwig amination : For introducing aromatic substituents, such as the 2,4-difluorophenyl group, using palladium catalysts .
  • Optimization : Parameters like solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temp. vs. reflux), and stoichiometric ratios of reagents (e.g., stannous chloride for reductions) significantly impact yields. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Which analytical techniques are most effective for structural characterization of this compound?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : Resolves 3D conformation, including piperazine chair geometry and morpholine ring puckering .
  • NMR spectroscopy : 1^1H and 19^19F NMR confirm substituent positions (e.g., 2,4-difluorophenyl methyl group) and assess purity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C21_{21}H23_{23}F2_2N5_5O) and isotopic patterns .

How is the initial biological activity of this compound typically assessed in academic research?

Basic Research Question
Screening involves:

  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) quantify affinity (Ki_i) .
  • Enzyme inhibition assays : Testing against kinases or phosphodiesterases using fluorescence-based substrates .
  • In vitro cytotoxicity : IC50_{50} determination in cancer cell lines (e.g., MTT assay) .

What methodologies are employed to elucidate the mechanism of action of this compound?

Advanced Research Question
Mechanistic studies utilize:

  • Surface plasmon resonance (SPR) : Real-time monitoring of target-ligand interactions (e.g., binding kinetics to G-protein-coupled receptors) .
  • Molecular docking : Predict binding poses in active sites (e.g., homology models of serotonin receptors) using software like AutoDock .
  • Mutagenesis : Validates critical residues in target proteins by comparing wild-type vs. mutant receptor binding .

How do researchers address selectivity challenges when designing analogs of this compound?

Advanced Research Question
Structure-activity relationship (SAR) studies guide modifications:

  • Piperazine substituents : Replacing 2,4-difluorophenyl with bulkier groups (e.g., 4-chlorophenyl) reduces off-target binding to adrenergic receptors .
  • Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase selectivity .
  • Morpholine ring substitution : Methylation at specific positions alters metabolic stability and CNS penetration .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies arise from assay variability. Solutions include:

  • Standardized protocols : Replicate studies under identical conditions (e.g., cell line origin, incubation time) .
  • Orthogonal assays : Confirm receptor binding via both radioligand and fluorescence polarization assays .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

What role do fluorine atoms play in the compound’s interaction with biological targets?

Advanced Research Question
Fluorine substituents enhance:

  • Lipophilicity : Improves blood-brain barrier penetration (logP optimization) .
  • Binding affinity : Electronegative fluorine forms halogen bonds with receptor residues (e.g., backbone carbonyls) .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .

How can computational chemistry aid in the development of derivatives with improved potency?

Advanced Research Question
Computational approaches include:

  • Quantitative SAR (QSAR) : Predicts activity based on substituent descriptors (e.g., Hammett σ values) .
  • Free-energy perturbation (FEP) : Estimates binding energy changes for proposed analogs .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.